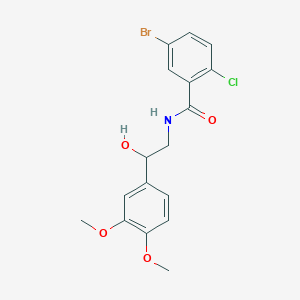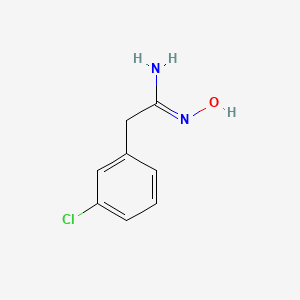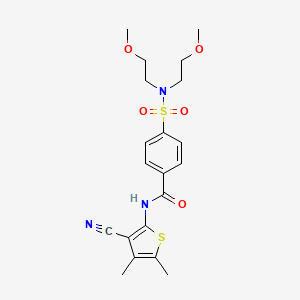
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibition and Interaction Studies
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, due to its structural specificity, might find applications in studies focusing on chemical inhibition and interaction with biological molecules. For instance, aromatic sulfonamide inhibitors, including compounds structurally related to the one , have been shown to inhibit carbonic anhydrase isoenzymes hCA I, hCA II, hCA IV, and hCA XII with nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L. These compounds exhibit varying affinities for different isoenzymes, highlighting their potential for targeted inhibition studies (Supuran, Maresca, Gregáň, & Remko, 2013).
Material Science and Polymer Synthesis
Another significant application is in the field of material science and polymer synthesis. Compounds with similar functional groups have been used to create aromatic polyamides containing s-triazine rings, showcasing their utility in developing new materials with specific properties like high solubility and thermal stability. Such research efforts indicate the potential of using this compound in synthesizing novel polymers with unique characteristics (Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997).
Nanofiltration and Membrane Technology
In the realm of nanofiltration and membrane technology, related sulfonated aromatic compounds have been utilized to improve the water flux of thin-film composite nanofiltration membranes. This application underscores the potential of such compounds in enhancing the efficiency of water purification systems, where the introduction of sulfonic acid groups significantly influences water permeation and dye rejection (Liu et al., 2012).
Electrochromic and Fluorescent Materials
Moreover, related research on polyamides containing electroactive fluorophores for the development of electrochromic and fluorescent materials suggests potential applications in creating dual-switching devices. Such materials offer excellent solubility, thermal stability, and reversible electrochromic characteristics, highlighting the utility of structurally complex sulfonamides in advanced electronic and photonic applications (Sun et al., 2016).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-14-15(2)29-20(18(14)13-21)22-19(24)16-5-7-17(8-6-16)30(25,26)23(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYVOIBXRUEGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)

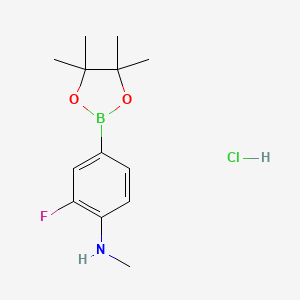
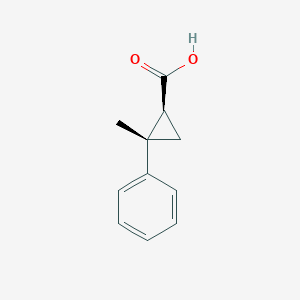
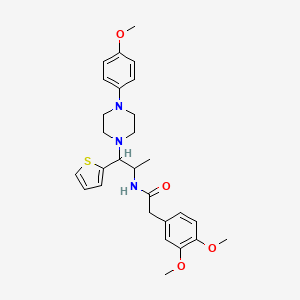

![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)
